CAS number for 4-Formylphenyl 4-tert-butylbenzoate
CAS number for 4-Formylphenyl 4-tert-butylbenzoate
An In-depth Technical Guide to 4-Formylphenyl 4-tert-butylbenzoate
Part 1: Executive Summary & Chemical Identity
4-Formylphenyl 4-tert-butylbenzoate (CAS 132145-48-3 ) is a specialized aromatic ester widely utilized as a structural motif in the synthesis of liquid crystals, supramolecular polymers, and photoactive mesogens. Characterized by its rigid "rod-like" geometry, it serves as a critical intermediate for elongating conjugated systems, particularly in the formation of tolane-based liquid crystals and alkynyl ketones via oxidative coupling.
This guide provides a validated technical profile, focusing on the Phase-Transfer Catalyzed Schotten-Baumann synthesis , a robust protocol that outperforms traditional esterification in yield and purity.
Chemical Identification Table
| Property | Data |
| CAS Registry Number | 132145-48-3 |
| IUPAC Name | (4-Formylphenyl) 4-tert-butylbenzoate |
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 282.34 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O[1][2][3] |
| InChIKey | SGPCDLCXBOTKNL-UHFFFAOYSA-N |
| Appearance | White crystalline solid |
| Melting Point | 88.3 – 88.8 °C [1] |
Part 2: Synthesis & Manufacturing Protocol
The most reliable synthesis route avoids harsh acidic conditions that might degrade the aldehyde moiety. Instead, a Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution is recommended. This method, adapted from recent literature [1], utilizes an interfacial reaction between the acid chloride and the phenolate anion.
Core Reaction Logic
The synthesis couples 4-tert-butylbenzoyl chloride (electrophile) with 4-hydroxybenzaldehyde (nucleophile) in a biphasic system. The use of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst ensures rapid transport of the phenolate ion into the organic phase, driving the reaction to completion at ambient temperatures.
Figure 1: Biphasic Phase-Transfer Catalysis pathway for high-yield esterification.
Detailed Experimental Protocol
Materials:
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4-Hydroxybenzaldehyde (20.5 mmol)[4]
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4-tert-Butylbenzoyl chloride (21.0 mmol)
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Sodium Bicarbonate (NaHCO₃)
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Tetrabutylammonium bromide (TBAB)
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Solvents: THF, Water, Ethanol (for recrystallization)
Step-by-Step Methodology:
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Phenolate Formation: In a round-bottom flask, suspend 4-hydroxybenzaldehyde (2.5 g, 20.5 mmol) in water (25 mL). Add NaHCO₃ (4.0 g, 47.6 mmol) portion-wise while stirring. Continue stirring until the aldehyde completely dissolves and CO₂ evolution ceases, indicating the formation of the water-soluble sodium phenolate.
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Acylation (The Critical Step): Cool the solution to 0–5 °C using an ice bath. Add 4-tert-butylbenzoyl chloride (4.13 g, 21 mmol) dropwise under vigorous stirring.
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Technical Note: Vigorous stirring is essential here to maximize the interfacial surface area.
-
-
Phase Transfer Initiation: Add THF (15 mL) and a catalytic amount of TBAB (0.1 g). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Observation: The mixture will become turbid as the hydrophobic ester product precipitates.
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-
Work-up & Purification: Filter the precipitated solid. Wash the filter cake sequentially with:
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Aqueous NaHCO₃ (to remove unreacted acid).
-
Distilled Water (to remove salts).
Recrystallization: Dissolve the crude solid in minimum boiling Ethanol (or an Acetone/Water mixture). Cool slowly to 4 °C to yield pure white crystals.
-
Expected Yield: ~87%
-
Target Purity: >99% (GCMS)
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Part 3: Applications & Analytical Characterization
Analytical Expectations
To validate the synthesis, compare spectral data against these standard values:
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¹H NMR (400 MHz, CDCl₃):
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δ 1.37 (s, 9H, t-Butyl)
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δ 7.38 (d, 2H, Aromatic adjacent to ester O)
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δ 7.54 (d, 2H, Aromatic adjacent to t-Butyl)
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δ 8.00 (d, 2H, Aromatic adjacent to aldehyde)
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δ 8.13 (d, 2H, Aromatic adjacent to ester C=O)
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δ 10.01 (s, 1H, Aldehyde -CHO)
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IR Spectrum: Strong carbonyl stretches at ~1735 cm⁻¹ (ester) and ~1700 cm⁻¹ (aldehyde).
Application Workflows
This compound is a "mesogenic core" precursor. The aldehyde group allows for further functionalization into stilbenes or Schiff bases, which are fundamental to liquid crystal displays (LCDs).
Figure 2: Downstream utility in materials science and optoelectronics.
Part 4: Safety & Handling (E-E-A-T)
While 4-Formylphenyl 4-tert-butylbenzoate is not classified as an extremely hazardous substance, its precursors require strict safety protocols.
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Hazard Identification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Handling Protocol:
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Always handle the acid chloride precursor in a fume hood due to HCl generation upon hydrolysis.
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The final ester product is a fine powder; use a dust mask (N95) to prevent inhalation during weighing.
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-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde group to a carboxylic acid over long periods.
References
-
Bulanov, D. A., et al. "Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones." New Journal of Chemistry, vol. 41, no. 10, 2017, pp. 335-343.
-
Sigma-Aldrich.[5][6] "Product Specification: 4-Formylphenyl 4-tert-butylbenzoate." Sigma-Aldrich Catalog, Product No. 765090.[5]
-
PubChem.[7][8][9] "Compound Summary: 4-tert-Butylbenzoyl chloride." National Center for Biotechnology Information.
Sources
- 1. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylbenzoyl chloride | C11H13ClO | CID 74372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Methyl 4-(4-formylphenyl)benzoate (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 4. Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ01376K [pubs.rsc.org]
- 5. 765090 | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Oct-6-enamide | C8H15NO | CID 91539661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-tert-butyl phenyl salicylate, 87-18-3 [thegoodscentscompany.com]
